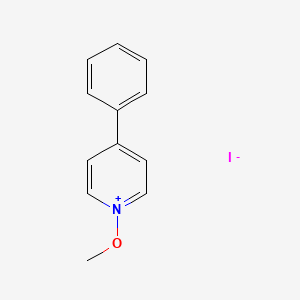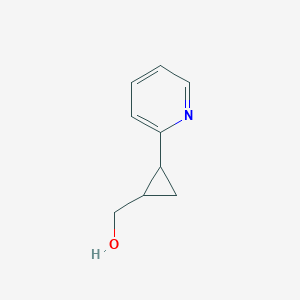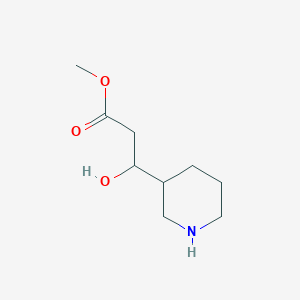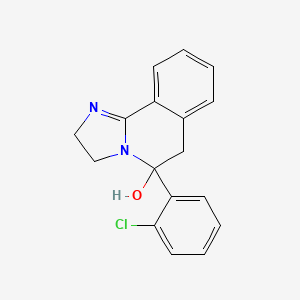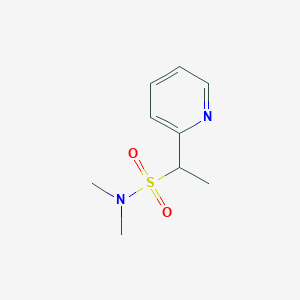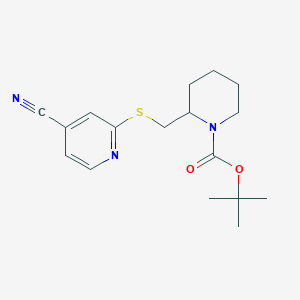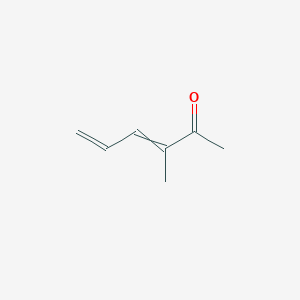![molecular formula C8H11ClO B13961243 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 5628-74-0](/img/structure/B13961243.png)
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure This compound is part of the oxetane family, which is known for its four-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-oxatricyclo[321One common method involves the intramolecular cyclization of a suitable precursor, such as a 5-vinyl-1,3-cyclohexadiene, through a Diels-Alder reaction followed by cyclopropane ring opening . The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid like zinc bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethyl methyl ether, which is a known carcinogen .
化学反応の分析
Types of Reactions
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
科学的研究の応用
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
類似化合物との比較
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane can be compared with other oxetane derivatives and tricyclic compounds:
特性
CAS番号 |
5628-74-0 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
6-(chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C8H11ClO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2 |
InChIキー |
HBEJVSJKHSPKGW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1CCl)C3C2O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


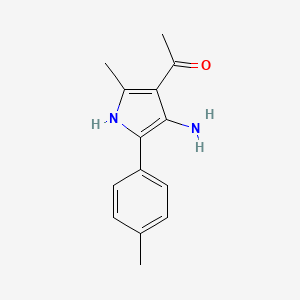
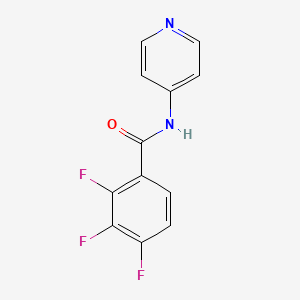

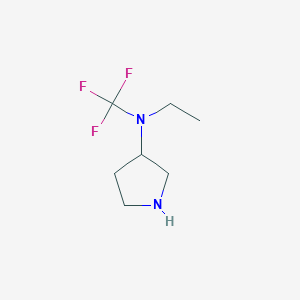
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
